molecular formula C9H14 B096753 5-Ethylbicyclo[2.2.1]hept-2-ene CAS No. 15403-89-1

5-Ethylbicyclo[2.2.1]hept-2-ene

Cat. No. B096753
CAS RN: 15403-89-1
M. Wt: 122.21 g/mol
InChI Key: QHJIJNGGGLNBNJ-UHFFFAOYSA-N
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Description

5-Ethylbicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C9H14 . It is a derivative of the parent compound bicyclo[2.2.1]hept-2-ene, where an ethyl group is attached .


Molecular Structure Analysis

The molecular structure of 5-Ethylbicyclo[2.2.1]hept-2-ene consists of a seven-membered ring with two carbon atoms shared with a second three-membered ring . The ethyl group is attached to one of the carbon atoms of the seven-membered ring .


Physical And Chemical Properties Analysis

5-Ethylbicyclo[2.2.1]hept-2-ene has an average mass of 122.207 Da and a monoisotopic mass of 122.109550 Da .

Scientific Research Applications

  • Ring-Opening Polymerization : 5-Ethylbicyclo[2.2.1]hept-2-ene is used in ring-opening polymerization, with metathesis catalysts playing a crucial role. The structure of the resulting polymers is determined using spectroscopy techniques (Hamilton, Ivin, & Rooney, 1988).

  • Electrophilic Additions : The compound undergoes electrophilic and free radical additions, demonstrating the unique reactivity of the norbornyl system. Various electrophilic additions have been studied to understand this reactivity (Shields, 1971).

  • Photoelectron Spectra Analysis : The photoelectron spectra of 5-Ethylbicyclo[2.2.1]hept-2-ene have been measured and interpreted with quantumchemical calculations to understand its reactivity (Voronenkov, Osokin, Baidin, & Rusakov, 1985).

  • Derivative Synthesis and Reaction Studies : The synthesis of derivatives, such as exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene, and their reactions with electrophilic reagents have been explored. This includes studying the geometric parameters and conformational properties of these derivatives (Kas’yan et al., 2001).

  • Carbomagnesiation Reactions : The compound has been used in stereoselective carbomagnesiation reactions, which are crucial in organic synthesis. These reactions involve the formation of organomagnesium compounds (Sultanov et al., 2013).

  • Pyrolysis Studies : The pyrolysates of 5-Ethylbicyclo[2.2.1]hept-2-ene have been investigated using mass spectrometry and microwave spectroscopy, providing insights into its thermal decomposition products (Sakaizumi, Tanaka, Kuze, & Ohashi, 1997).

  • Double Bond Isomerization : The compound undergoes double bond isomerization, an important reaction in organic synthesis and catalysis. The activities of various catalysts in this process have been examined (Kabashima, Tsuji, & Hattori, 1996).

  • Cation Isomerization in Polymerization : The isomerization of 5-Ethylbicyclo[2.2.1]hept-2-ene cations has been studied using NMR spectroscopy, which is significant for understanding its polymerization behavior (Brigodiot & Maréchal, 1981).

properties

IUPAC Name

5-ethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIJNGGGLNBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934902
Record name 5-Ethylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylbicyclo[2.2.1]hept-2-ene

CAS RN

15403-89-1
Record name Bicyclo(2.2.1)hept-2-ene, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 1000-ml stainless steel magnetic stirrer type autoclave in which the atmosphere had been replaced with nitrogen, 162 g of 1-butene and 198 g of dicyclopentadiene were placed, and the reaction was carried out at 170° C. for 25 hours. After the completion of the reaction, unreacted 1-butene was collected by a trap in a bath including dry ice and methanol. Afterward, the resultant reaction liquid was subjected to a vacuum distillation in order to recover 52 g of unreacted dicyclopentadiene and to obtain 97 g of 5-ethyl-2-norbornene and 8 g of a fraction of a boiling point of 87° C./1 mmHg. In this case, the amount of recovered 1-butene was 112 g. Therefore, in this Diels-Alder reaction, the conversion of 1-butene was 31% and the selectivity of 5-ethyl-2-norbornene to reacted 1-butene was 89%.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was carried out in the same way as in Example 1 except that the substrate was changed to 5-vinylbicyclo[2. 2. 1]hept-2-ene, 6 mmol of titanocenedichloride and 60 mmol of triethyl aluminum were charged into the autoclave, and the reaction period was set to five hours, to produce 134.7 g of 5-ethylbicyclo[2. 2. 1]hept-2-ene having the purity of 98.9%. Analyses by proton NMR revealed that only the signal of unsaturated proton of norbornene could be noticed in the vicinity of 5.8 ppm (δ) whereas the signal of unsaturated proton of vinyl in the vicinity of 5.0 ppm (δ) could not be noticed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 2
5-Ethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 3
5-Ethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 4
5-Ethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 5
5-Ethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 6
5-Ethylbicyclo[2.2.1]hept-2-ene

Citations

For This Compound
8
Citations
P Leber, K Kidder, D Viray… - Journal of Physical …, 2018 - Wiley Online Library
Rate constants for overall decomposition (k d ) for a series of exo‐7‐alkylbicyclo[3.2.0]hept‐2‐enes are relatively invariant. For the alkyl substituents ethyl, propyl, butyl, isopropyl, and t‐…
Number of citations: 4 onlinelibrary.wiley.com
MK Mamedov, AG Piraliev - Russian Journal of Organic Chemistry, 2007 - Springer
Addition of aliphatic diols to bicyclo[2.2.1]hept-2-ene and its 5-alkyl-substituted derivatives in the presence of naphthalene-1,5-disulfonic acid leads to the formation of the corresponding …
Number of citations: 3 link.springer.com
MK Mamedov, AG Piraliev - Russian Journal of General Chemistry, 2007 - Springer
An effective synthesis of mixed, bicyclic, and allyl diesters of oxalic acid. The procedure involves addition of oxalic acid to bicycloheptene hydrocarbons followed by esterification of the …
Number of citations: 5 link.springer.com
OA Sadygov, KM Alimardanov, MF Abbasov - Russian Journal of General …, 2009 - Springer
The reactions of induced hydroxyhalogenation of alkylnorbornenes with the use of a mixture of aqueous solutions of hydrochloric or hydrobromic acids (or sodium, potassium and cobalt …
Number of citations: 6 link.springer.com
KM Alimardanov, OA Sadygov, NI Garibov… - Russian Journal of …, 2017 - Springer
Epoxidation of tetracyclododecene bridged hydrocarbons prepared via the [4+2]-condensation of bicyclo[2.2.1]hept-2-ene and its alkyl derivatives with cyclopentadiene in the presence …
Number of citations: 1 link.springer.com
MK Mamedov, VS Kadyrly, IM Kulieva - Russian Journal of General …, 2009 - Springer
Thermal addition of chloroacetic acid to bicyclo[2.2.1]hept-2-ene, its 5-alkyl-substituted derivatives, and tricyclo[5.2.1.0 ]deca-3,8-diene gave the corresponding chloroacetic acid esters …
Number of citations: 2 link.springer.com
MK Mamedov, RA Rasulova - Russian journal of organic chemistry, 2010 - Springer
The addition of acrylic acid to bicyclo[2.2.1]heptene hydrocarbons and tricyclo[5.2.1.0 ]deca-3,8-diene catalyzed with BF 3 ·O(C 2 H 5 ) 2 was studied and bi- and tricyclic esters of acrylic …
Number of citations: 5 link.springer.com
KM Alimardanov, OA Sadigov, NR Babayev… - … AND OIL REFINING, 2016 - ppor.az
By catalytic oxidation of norbornene and its alkyl derivatives in the presence of wolfram-containing catalysts heterogenizated and modified by REE oxides (Gd, Nd, Ce) the preparation …
Number of citations: 4 ppor.az

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